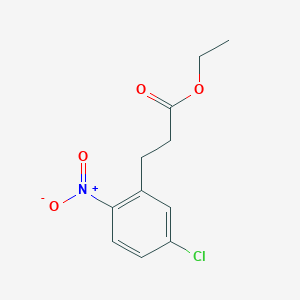

Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12ClNO4 |

|---|---|

Molecular Weight |

257.67 g/mol |

IUPAC Name |

ethyl 3-(5-chloro-2-nitrophenyl)propanoate |

InChI |

InChI=1S/C11H12ClNO4/c1-2-17-11(14)6-3-8-7-9(12)4-5-10(8)13(15)16/h4-5,7H,2-3,6H2,1H3 |

InChI Key |

RQZRNRMOYBTYDY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 5 Chloro 2 Nitrophenyl Propanoate and Analogues

Established Synthetic Routes for Arylpropanoate Ester Formation

The construction of the 3-arylpropanoate ester core can be achieved through several well-established synthetic strategies, including direct esterification, carbon-carbon bond-forming condensation reactions, and the alkylation of enolates.

Esterification Reactions: Principles and Optimization Strategies

Direct esterification of the corresponding carboxylic acid, 3-(5-chloro-2-nitrophenyl)propanoic acid, represents the most straightforward approach to obtaining the target ethyl ester. This acid-catalyzed reaction, typically a Fischer esterification, involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed. Optimization of this process involves several factors:

Catalyst Loading: Increasing the concentration of the acid catalyst can accelerate the reaction rate.

Temperature: Higher temperatures generally increase the rate of ester formation.

Molar Ratio of Reactants: A larger excess of the alcohol can shift the equilibrium to favor the ester product.

The following table outlines typical conditions and outcomes for the esterification of propanoic acid derivatives.

| Carboxylic Acid | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol:Catalyst) | Temperature (°C) | Reaction Time (min) | Yield (%) |

| Propanoic Acid | 1-Propanol | H₂SO₄ | 1:10:0.20 | 65 | 210 | 96.9 |

| Propanoic Acid | Ethanol | H₂SO₄ | 1:10:0.20 | 45 | 210 | ~85 |

This table presents illustrative data for the esterification of propanoic acid, demonstrating the influence of reaction parameters on yield.

A notable method involves the use of stannous chloride (SnCl₂) as a dual-purpose reagent. In the synthesis of ethyl 3-(3-aminophenyl)propanoate (B2654546), the reduction of the nitro group and the esterification of the carboxylic acid were achieved simultaneously in ethanol. nih.gov Stannous chloride acts as a Lewis acid, activating the carboxylic acid towards nucleophilic attack by ethanol, thereby facilitating esterification under reductive conditions. nih.gov

Carbon-Carbon Bond Formation: Condensation Reactions (e.g., Knoevenagel, Claisen, and Related Approaches)

Condensation reactions provide a powerful means of constructing the carbon skeleton of arylpropanoates. The Knoevenagel and Claisen condensations are particularly relevant.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as diethyl malonate or Meldrum's acid, in the presence of a basic catalyst. wikipedia.org For the synthesis of the target molecule's precursor, 5-chloro-2-nitrobenzaldehyde (B146351) would be reacted with diethyl malonate. This reaction typically proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated intermediate. Subsequent reduction of the double bond and hydrolysis/decarboxylation would lead to the desired 3-arylpropanoic acid. A tandem Knoevenagel condensation/alkylidene reduction has been successfully employed in the synthesis of ethyl 3-(3-aminophenyl)propanoate from 3-nitrobenzaldehyde (B41214) and Meldrum's acid. nih.gov

The reaction is often catalyzed by weak bases like primary or secondary amines and their salts. wikipedia.org The choice of catalyst and reaction conditions can be optimized for high yields.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Yield (%) |

| Benzaldehyde | Diethyl Malonate | Immobilized Gelatine | DMSO | Room Temp | 85-90 |

| Various Aldehydes | Diethyl Malonate | Immobilized BSA | DMSO | Room Temp | 85-89 |

This table showcases examples of Knoevenagel condensation with diethyl malonate under different catalytic conditions.

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base. A "crossed" Claisen condensation between an appropriate benzoyl derivative (e.g., an ester of 5-chloro-2-nitrobenzoic acid) and an enolizable ester like ethyl acetate (B1210297) could potentially be used. The reaction is driven by the formation of a stable enolate of the resulting β-keto ester.

Alkylation of Enolates and Related Carbanions

The alkylation of enolates is a fundamental method for forming new carbon-carbon bonds. In this approach, a carbanion, typically derived from a malonic ester, is used as a nucleophile to displace a leaving group on an electrophile. For the synthesis of ethyl 3-(5-chloro-2-nitrophenyl)propanoate, this would involve the alkylation of diethyl malonate with a suitable 5-chloro-2-nitrobenzyl halide, such as 1-(chloromethyl)-4-chloro-2-nitrobenzene.

The reaction proceeds via an S(_N)2 mechanism, and therefore, primary halides are the most effective electrophiles. libretexts.org The malonic ester synthesis is a classic example of this strategy, where the alkylated diethyl malonate is subsequently hydrolyzed and decarboxylated to yield a carboxylic acid with a two-carbon extended chain from the original alkyl halide. libretexts.org

The choice of base is crucial for the efficient generation of the enolate. Sodium ethoxide is commonly used for the deprotonation of diethyl malonate. Phase-transfer catalysts can also be employed to facilitate the reaction between the enolate and the alkyl halide.

Strategies for Constructing Chloro-Nitrophenyl Moieties

The synthesis of the target compound requires the specific 5-chloro-2-nitrophenyl substitution pattern on the aromatic ring. This can be achieved either by starting with a pre-substituted aromatic compound or by performing regioselective electrophilic aromatic substitution reactions.

Regioselective Nitration of Chlorinated Aromatics

The direct nitration of a chlorinated aromatic precursor is a common strategy. The regioselectivity of the nitration is governed by the directing effects of the substituents on the aromatic ring. For instance, the nitration of ethyl 3-(3-chlorophenyl)propanoate would likely lead to a mixture of isomers, with the nitro group being directed to the positions ortho and para to the chloro group. The steric hindrance from the propanoate chain might influence the ortho/para ratio.

Traditional nitration methods often employ a mixture of nitric acid and sulfuric acid. frontiersin.org However, these methods can sometimes lead to poor regioselectivity and the formation of undesired byproducts. frontiersin.org The development of greener nitration protocols using dilute aqueous nitric acid aims to improve selectivity and reduce environmental impact. frontiersin.org The concentration of nitric acid has been shown to be a critical factor in controlling the outcome of the reaction.

Selective Halogenation on Nitrophenyl Systems

An alternative approach involves the selective halogenation of a nitrophenyl precursor. For example, the chlorination of ethyl 3-(2-nitrophenyl)propanoate would need to be directed to the position meta to the nitro group and para to the propanoate chain. The nitro group is a strong deactivating and meta-directing group, while the alkyl chain is a weak activating and ortho-, para-directing group. The interplay of these directing effects would determine the regiochemical outcome of the chlorination.

Nucleophilic Aromatic Substitution (SNAr) in Precursor Synthesis

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for the synthesis of substituted aromatic compounds, including precursors to Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate. This reaction mechanism is particularly effective for aromatic rings that are activated by potent electron-withdrawing groups, such as the nitro group (-NO₂) present in the target molecule's phenyl ring.

The SNAr mechanism involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group (e.g., a halogen). This step forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Leaving Group Departure: The aromaticity of the ring is restored by the departure of the leaving group.

The presence of the nitro group, especially when positioned ortho or para to the leaving group, is crucial as it stabilizes the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.

Advanced Synthetic Techniques and Methodologies

Modern organic synthesis increasingly relies on advanced techniques that offer improvements in efficiency, selectivity, safety, and scalability over traditional methods.

Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)

Catalysis provides elegant and efficient pathways for constructing complex molecules. Both transition metals and small organic molecules (organocatalysts) have been employed in reactions pertinent to the synthesis of propanoate analogues.

Transition Metal Catalysis: Transition metals are widely used to facilitate challenging chemical transformations, often with low catalyst loadings. mdpi.com These methods include C-H bond activation and cross-coupling reactions, which create new carbon-carbon and carbon-heteroatom bonds. mdpi.comsnnu.edu.cn For instance, palladium-catalyzed systems are effective for C-H/C-H coupling reactions between indole (B1671886) derivatives and other aromatic systems. mdpi.com While direct application to Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate is not detailed in the provided literature, these catalytic principles are broadly applicable to the formation of its core structure.

Organocatalysis: Organocatalysis uses small, metal-free organic molecules to accelerate reactions. A short and effective synthesis of a related compound, ethyl 3-(3-aminophenyl)propanoate, utilizes stannous chloride (SnCl₂). nih.gov In this synthesis, SnCl₂ acts as a Lewis acid, activating a carboxylic acid towards nucleophilic attack by ethanol, thereby facilitating simultaneous reduction of a nitro group and esterification of the carboxylic acid. nih.gov Another example is the use of trifluoromethanesulfonic acid as a catalyst for the synthesis of ethyl 3-(pyridin-2-ylamino) propanoate from 2-aminopyridine (B139424) and ethyl acrylate. google.com These examples demonstrate the power of catalysts to enable efficient and often multi-step transformations in a single pot.

High-Pressure and Microwave-Assisted Synthesis

To accelerate reaction rates and improve yields, chemists often turn to non-classical energy sources like high pressure or microwave irradiation.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a valuable technique for rapidly producing organic molecules with high efficiency and improved yields. ajrconline.org The application of microwave energy can dramatically reduce reaction times from hours to mere minutes. This technique has been successfully applied to a variety of reactions, including the synthesis of isoxazolines, thiazole (B1198619) acetates, and rhodanine (B49660) derivatives. nih.govresearchgate.netjapsonline.com For example, the condensation of asaronaldehyde with malonic acid to form 2,4,5-trimethoxycinnamic acid was achieved in just 4 minutes with an 87% yield under microwave irradiation. nih.gov Subsequent steps, including reduction and esterification, were also completed in minutes. nih.gov This rapid and efficient heating makes microwave synthesis a highly attractive method for the laboratory-scale production of compounds like Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Selected Reactions

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |

| Synthesis of Phenacetin | Approx. 1 hour (reflux) | 5 minutes | Higher Yield | ajrconline.org |

| Synthesis of Isoxazolines | Not specified | 1.5 - 4 minutes | 70-88% Yield | researchgate.net |

| Esterification of 3-(2-thienoyl) propionic acid | Not specified | 15 minutes | 89% Yield | nih.gov |

| Condensation of asaronaldehyde | Not specified | 4 minutes | 87% Yield | nih.gov |

| Synthesis of 5-benzylidene-3-α-carboxy ethylrhodanines | Long period (reflux) | 10 - 15 minutes | Good Yields | japsonline.com |

High-Pressure Synthesis: While high-pressure conditions can influence reaction rates and equilibria, specific applications for the synthesis of Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate or closely related analogues are not prominently featured in the surveyed literature.

Continuous Flow Processes for Scalable Production

For the large-scale and safe production of chemicals, continuous flow synthesis offers significant advantages over traditional batch processing. rsc.org In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.

This methodology is particularly beneficial for hazardous reactions, such as nitrations. The synthesis of the target compound involves a nitrophenyl moiety, and nitration reactions are often highly exothermic and can pose safety risks in large-scale batch reactors. A continuous flow platform can mitigate these risks by using small reactor volumes, which allows for superior heat transfer and control, thereby preventing thermal runaways. nih.gov A notable example is the development of a safe and robust continuous flow platform for the synthesis of nitrofurfural, a key building block for various pharmaceuticals. nih.gov This system features the in-situ generation of the nitrating agent, acetyl nitrate, which is known to be unstable and explosive, demonstrating the enhanced safety profile of flow chemistry. nih.gov The efficiency of such platforms is highlighted by the synthesis of nitrofuran pharmaceuticals in under five minutes with excellent yields. nih.gov Adopting a continuous flow process for the synthesis of Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate could therefore enable safer, more reproducible, and scalable production.

Reaction Pathways and Mechanistic Investigations of Ethyl 3 5 Chloro 2 Nitrophenyl Propanoate

Reactivity and Transformations of the Nitro Group

The nitro group is a dominant feature of the molecule, profoundly influencing its chemical behavior through its strong electron-withdrawing nature and its ability to undergo reduction.

Selective Reduction to Amino Functionality

The conversion of the aromatic nitro group to an amino group is a fundamental transformation in organic synthesis, and Ethyl 3-(5-chloro-2-nitrophenyl)propanoate is no exception. acs.org This reduction is often a critical step in the synthesis of various heterocyclic compounds and other complex organic molecules. The challenge lies in achieving chemoselectivity, reducing the nitro group while preserving other sensitive functionalities within the molecule, such as the ester group and the chloro substituent. scispace.com

A variety of reducing agents and conditions have been developed for this purpose. Catalytic hydrogenation is a common and efficient method. wikipedia.org Catalysts like palladium on carbon (Pd/C) or Raney nickel are frequently employed. commonorganicchemistry.com However, care must be taken as some catalysts, particularly Pd/C, can also lead to dehalogenation. commonorganicchemistry.comnih.gov Raney nickel is often a preferred choice when dehalogenation is a concern. commonorganicchemistry.com

Classical methods using metals in acidic media, such as iron powder in acetic acid (the Béchamp reduction), offer a mild and effective alternative. commonorganicchemistry.comthieme-connect.comgoogle.com This system is known for its good functional group tolerance. thieme-connect.com Other metal-based systems like zinc in acetic acid or tin(II) chloride can also be utilized for this transformation. wikipedia.orgcommonorganicchemistry.com The reaction typically proceeds through intermediates like hydroxylamine, azoxy, and azo compounds before yielding the final amine. thieme-connect.comscispace.com

The choice of reducing agent is crucial for achieving the desired selectivity, as summarized in the table below.

| Reagent/Catalyst | Conditions | Selectivity Notes |

| H₂/Pd-C | Catalytic hydrogenation | Highly efficient, but can cause dehalogenation. commonorganicchemistry.comnih.gov |

| H₂/Raney Ni | Catalytic hydrogenation | Often used to avoid dehalogenation of aryl halides. commonorganicchemistry.com |

| Fe/Acetic Acid | Acidic medium | Mild conditions, good tolerance for other reducible groups. commonorganicchemistry.comthieme-connect.com |

| Zn/Acetic Acid | Acidic medium | Mild method for reducing nitro groups. commonorganicchemistry.com |

| SnCl₂ | Acidic or neutral medium | Effective for selective reduction. wikipedia.org |

| Co₂(CO)₈/H₂O | - | Can selectively reduce nitro groups in the presence of carbonyls and halides. scispace.com |

Role of the Nitro Group in Aromatic Activation and Electron Withdrawal

The nitro group is a powerful electron-withdrawing group, significantly influencing the electronic properties of the benzene (B151609) ring in Ethyl 3-(5-chloro-2-nitrophenyl)propanoate. quora.comnih.gov This electron withdrawal occurs through both the inductive effect (-I) and the resonance effect (-M). minia.edu.egwikipedia.orgresearchgate.net

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework. libretexts.org

Resonance Effect: The nitro group can delocalize the pi-electrons of the benzene ring onto its oxygen atoms, creating a positive charge on the ring. minia.edu.egwikipedia.org

This strong electron-withdrawing character deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) reactions. quora.comtestbook.comstackexchange.com The electron deficiency at the ortho and para positions, relative to the nitro group, makes these positions particularly unfavorable for attack by electrophiles. testbook.com

Conversely, this deactivation towards electrophiles translates to activation towards nucleophilic aromatic substitution (SNAr) reactions. pressbooks.pubqorganica.es The electron-poor nature of the aromatic ring makes it susceptible to attack by nucleophiles, a reactivity pattern that is crucial for the transformations of the chlorine substituent. qorganica.es The presence of the nitro group, particularly in the ortho position relative to the chlorine atom, is key to stabilizing the negatively charged intermediate (Meisenheimer complex) formed during SNAr reactions. pressbooks.pubqorganica.esyoutube.com

Reactivity and Transformations of the Chlorine Substituent

The chlorine atom on the aromatic ring serves as a leaving group in various substitution and coupling reactions, enabled by the activating effect of the ortho-nitro group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom in Ethyl 3-(5-chloro-2-nitrophenyl)propanoate is susceptible to displacement by nucleophiles through the SNAr mechanism. pressbooks.pub This reaction is highly facilitated by the presence of the strongly electron-withdrawing nitro group positioned ortho to the chlorine. nih.gov The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub

Addition Step: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the nitro group, which is a critical stabilizing interaction. qorganica.esyoutube.com

Elimination Step: The leaving group, in this case, the chloride ion, is expelled, and the aromaticity of the ring is restored. pressbooks.pub

The rate of SNAr reactions is highly dependent on the number and position of electron-withdrawing groups. pressbooks.pub The ortho position of the nitro group relative to the chlorine in this molecule provides significant activation for this type of transformation. A wide range of nucleophiles can be employed in these reactions, including alkoxides, amines, and thiolates, allowing for the introduction of diverse functionalities. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than bromides or iodides in these reactions, the presence of the activating nitro group can facilitate coupling. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination could potentially be applied to Ethyl 3-(5-chloro-2-nitrophenyl)propanoate to introduce new substituents at the position of the chlorine atom. sigmaaldrich.comsigmaaldrich.com These reactions typically involve a palladium catalyst that undergoes oxidative addition to the carbon-chlorine bond, followed by transmetalation (for Suzuki) or reaction with an alkene or amine, and subsequent reductive elimination to yield the product and regenerate the catalyst. nih.gov

Halogen Exchange Processes

While less common than SNAr with other nucleophiles or cross-coupling reactions, halogen exchange (HALEX) processes could potentially be employed to replace the chlorine atom with another halogen, such as fluorine or iodine. These reactions are often equilibrium-driven and require specific reagents and conditions to favor the formation of the desired product. For instance, treatment with a fluoride (B91410) source like potassium fluoride under appropriate conditions could lead to the corresponding fluoro derivative.

Reactivity of the Ethyl Propanoate Moiety

The ethyl propanoate portion of Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate is the primary site for several important chemical transformations. The reactivity of this functional group is significantly modulated by the electron-withdrawing nature of the ortho-nitro and meta-chloro substituents on the aromatic ring.

Hydrolysis and Transesterification Kinetics

The hydrolysis of esters, a fundamental reaction in organic chemistry, can be catalyzed by either acid or base. researchgate.net In the case of Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate, the strong electron-withdrawing effects of the nitro and chloro groups are expected to enhance the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by water or a hydroxide ion.

Hydrolysis:

Under basic conditions, the hydrolysis of esters, known as saponification, is typically a second-order reaction, being first order in both the ester and the hydroxide ion. The reaction proceeds to completion and results in the formation of a carboxylate salt and an alcohol. researchgate.netrsc.org For Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate, the reaction would yield 3-(5-Chloro-2-nitrophenyl)propanoate salt and ethanol (B145695). The rate of this reaction is anticipated to be significantly faster than that of unsubstituted ethyl phenylpropanoate due to the inductive and resonance effects of the substituents.

Acid-catalyzed hydrolysis, on the other hand, is a reversible process. researchgate.netrsc.org The presence of a strong acid protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by a water molecule. libretexts.org While the electron-withdrawing substituents will also activate the ester towards acid-catalyzed hydrolysis, the equilibrium nature of the reaction requires specific conditions, such as a large excess of water, to drive it to completion.

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol, often catalyzed by an acid or a base. rsc.orglibretexts.org This reaction is also an equilibrium process. For Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate, reaction with a different alcohol (e.g., methanol) in the presence of a catalyst would lead to the formation of Methyl 3-(5-Chloro-2-nitrophenyl)propanoate and ethanol. The principles governing the influence of substituents on hydrolysis rates also apply to transesterification. The enhanced electrophilicity of the carbonyl carbon in the target molecule would facilitate the nucleophilic attack by the incoming alcohol.

| Reaction | Conditions | Expected Products | Influence of Substituents |

| Basic Hydrolysis | Aqueous base (e.g., NaOH) | 3-(5-Chloro-2-nitrophenyl)propanoate salt, Ethanol | Accelerated rate due to electron-withdrawing groups |

| Acidic Hydrolysis | Aqueous acid (e.g., H₂SO₄), excess water | 3-(5-Chloro-2-nitrophenyl)propanoic acid, Ethanol | Accelerated rate, reversible reaction |

| Transesterification | Alcohol (e.g., Methanol), acid or base catalyst | Methyl 3-(5-Chloro-2-nitrophenyl)propanoate, Ethanol | Accelerated rate, equilibrium process |

Reactions at the Alpha-Carbon of the Ester Chain

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, in esters possesses acidic protons. The acidity of these α-hydrogens is due to the electron-withdrawing effect of the carbonyl group, which stabilizes the resulting enolate anion through resonance. taylorandfrancis.comlumenlearning.com For Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate, the acidity of the α-hydrogens is further enhanced by the inductive effect of the substituted phenyl ring.

Deprotonation of the α-carbon with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates an enolate intermediate. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. nih.gov

Alkylation: The enolate of Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position. The choice of the alkylating agent and reaction conditions is crucial to avoid side reactions.

Condensation Reactions: Ester enolates can also participate in condensation reactions, such as the Claisen condensation, where the enolate attacks the carbonyl group of another ester molecule. nih.gov Intramolecular Claisen condensations, known as Dieckmann condensations, are also possible if the molecule contains two ester groups.

The reactivity of the alpha-carbon is a cornerstone of synthetic organic chemistry, allowing for the elaboration of the carbon skeleton of Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate.

Michael Additions and Related Conjugate Additions

While the ethyl propanoate moiety itself does not directly act as a Michael acceptor, the enolate derived from Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate can act as a nucleophile in Michael addition reactions. The Michael reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). mdpi.com

The enolate of Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate can add to various Michael acceptors, such as α,β-unsaturated ketones, esters, and nitriles. This reaction is a powerful tool for the formation of new carbon-carbon bonds and the synthesis of more complex molecules. The presence of the electron-withdrawing groups on the phenyl ring of the enolate donor can influence the stereochemical outcome of the Michael addition.

Detailed Mechanistic Studies

A deeper understanding of the reactivity of Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate can be gained through detailed mechanistic studies, including kinetic analysis and the elucidation of reaction intermediates and transition states.

Kinetic Analysis: Hammett, Brønsted, and Yukawa-Tsuno Relationships

Linear free-energy relationships (LFERs) are valuable tools for correlating reaction rates and equilibrium constants with the electronic properties of substituents.

Hammett Equation: The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ). The σ value quantifies the electronic effect of a substituent, while the ρ value indicates the sensitivity of the reaction to these effects. For the hydrolysis of phenyl esters, a positive ρ value is expected, indicating that electron-withdrawing substituents accelerate the reaction. Studies on the hydrolysis of substituted phenyl benzoates have shown that the position of the substituent (meta or para) significantly affects the reaction rate. While the Hammett equation is generally applied to meta and para substituents, ortho substituents often deviate from this linear relationship due to steric effects. For Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate, the ortho-nitro and meta-chloro groups would both contribute to a faster hydrolysis rate compared to the unsubstituted analogue.

Brønsted Catalysis Equation: The Brønsted catalysis equation relates the catalytic activity of an acid or base to its acidity or basicity. In acid- or base-catalyzed hydrolysis of esters, the rate of the reaction is dependent on the strength of the catalyzing acid or base. This relationship can provide insights into the extent of proton transfer in the transition state.

Yukawa-Tsuno Equation: The Yukawa-Tsuno equation is an extension of the Hammett equation that accounts for enhanced resonance effects. It is given by log(k/k₀) = ρ(σ + r(σ⁺ - σ)). The parameter 'r' represents the degree of resonance contribution. This equation is particularly useful for reactions where there is a direct resonance interaction between the substituent and the reaction center in the transition state.

| Kinetic Relationship | Application to Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate | Expected Outcome |

| Hammett Equation | Quantifying the electronic effect of the chloro and nitro groups on hydrolysis rate. | Positive ρ value, indicating acceleration by electron-withdrawing groups. Deviation for the ortho-nitro group due to steric effects is possible. |

| Brønsted Catalysis | Relating the rate of catalyzed hydrolysis to the pKa of the acid or base catalyst. | A linear relationship would indicate a consistent mechanism of proton transfer. |

| Yukawa-Tsuno Equation | Assessing the degree of resonance stabilization of the transition state by the substituents. | May provide a better correlation than the simple Hammett equation if resonance effects are significant. |

Elucidation of Reaction Intermediates and Transition States

The hydrolysis of esters proceeds through a tetrahedral intermediate. For Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate, the attack of a nucleophile (e.g., hydroxide ion or water) on the carbonyl carbon leads to the formation of a transient tetrahedral species. The stability of this intermediate and the energy of the transition state leading to it are influenced by the substituents on the phenyl ring.

The electron-withdrawing nitro and chloro groups stabilize the developing negative charge on the carbonyl oxygen in the transition state, thereby lowering the activation energy of the reaction. Computational studies on the hydrolysis of similar esters, such as p-nitrophenyl trifluoroacetate, have been used to model the transition state structures and understand the role of solvent molecules in stabilizing these high-energy species. The transition state for the water-catalyzed hydrolysis of p-nitrophenyl trifluoroacetate in acetonitrile has been proposed to involve a cyclic, eight-membered ring of three water molecules.

The elucidation of reaction intermediates and transition states for reactions involving Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate would require experimental techniques such as kinetic isotope effect studies and computational modeling. These studies would provide a detailed picture of the reaction mechanism at the molecular level.

Despite a comprehensive search of scientific literature, no specific research findings detailing the stereochemical outcomes and stereoselectivity in reactions involving Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate could be identified. The current body of published research does not appear to contain specific studies on the asymmetric synthesis, chiral resolution, or stereoselective transformations of this particular compound.

Consequently, there is no available data to populate tables on enantiomeric excess, diastereomeric ratios, or to provide a detailed discussion on the mechanistic investigations into the stereochemical control of reactions involving this substrate. While general principles of asymmetric synthesis and stereoselectivity are well-established for related classes of compounds, such as other nitrophenyl derivatives or propanoate esters, a direct extrapolation to Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate without experimental evidence would be speculative and scientifically unfounded.

Further research would be necessary to elucidate the stereochemical behavior of this compound in various chemical transformations. Such studies would likely involve the use of chiral catalysts, chiral auxiliaries, or enzymatic methods to induce stereoselectivity, followed by analysis using techniques like chiral chromatography to determine the stereochemical outcomes.

Derivatization Strategies and Functional Group Interconversions of Ethyl 3 5 Chloro 2 Nitrophenyl Propanoate

Transformations Involving the Aromatic Nitro Group

The aromatic nitro group in Ethyl 3-(5-chloro-2-nitrophenyl)propanoate is a key functional handle for a variety of chemical transformations. Its reduction to an arylamine is a common and highly useful conversion, opening up a plethora of subsequent derivatization possibilities. Furthermore, the strategic positioning of the nitro group allows for its participation in cyclization reactions to form various heterocyclic systems.

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This conversion can be achieved through various methods, including catalytic hydrogenation and chemical reduction using metals in acidic media. The resulting arylamine, Ethyl 3-(2-amino-5-chlorophenyl)propanoate, is a valuable intermediate for the synthesis of a wide range of compounds.

Catalytic Hydrogenation: This is one of the most common and efficient methods for the reduction of nitroarenes. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The reaction conditions are generally mild and provide high yields of the corresponding aniline (B41778). For Ethyl 3-(5-chloro-2-nitrophenyl)propanoate, this reaction would proceed as follows:

| Reactant | Catalyst | Reagents | Product |

| Ethyl 3-(5-chloro-2-nitrophenyl)propanoate | Pd/C or Raney Ni | H₂ | Ethyl 3-(2-amino-5-chlorophenyl)propanoate |

Chemical Reduction: Alternatively, the nitro group can be reduced using various metals in the presence of an acid. A common system for this transformation is the use of tin (Sn) or iron (Fe) in hydrochloric acid (HCl). These methods are robust and often used when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups. A short and effective synthesis of a similar compound, ethyl 3-(3-aminophenyl)propanoate (B2654546), has been reported using stannous chloride in ethanol (B145695), which also facilitates the esterification of the carboxylic acid.

The resulting arylamine is a versatile intermediate that can undergo a variety of subsequent reactions, such as diazotization followed by Sandmeyer reactions, acylation to form amides, and alkylation to form secondary or tertiary amines.

The arylamine derivative obtained from the reduction of Ethyl 3-(5-chloro-2-nitrophenyl)propanoate is a key precursor for the synthesis of various heterocyclic compounds. The presence of the propanoate chain in proximity to the amino group allows for intramolecular cyclization reactions, leading to the formation of important heterocyclic scaffolds such as quinolones.

For instance, the intramolecular cyclization of Ethyl 3-(2-aminophenyl)propanoate derivatives can lead to the formation of 4-quinolone structures. This type of reaction is often promoted by heat or the presence of a catalyst. The synthesis of quinoline (B57606) derivatives can be achieved through various named reactions, such as the Combes quinoline synthesis, which involves the reaction of an aniline with a β-diketone. In the case of Ethyl 3-(2-amino-5-chlorophenyl)propanoate, the propanoate chain can be considered as a precursor to a β-keto ester, which can then undergo cyclization.

Furthermore, the nitro group itself can participate in cyclization reactions under specific conditions. For example, reductive cyclization of o-nitrophenyl derivatives can lead to the formation of various nitrogen-containing heterocycles.

Modifications and Functionalization at the Aromatic Chlorine Atom

The chlorine atom on the aromatic ring of Ethyl 3-(5-chloro-2-nitrophenyl)propanoate provides another avenue for structural diversification. While the chlorine atom is generally unreactive towards nucleophilic aromatic substitution under normal conditions, its reactivity is enhanced by the presence of the strongly electron-withdrawing nitro group in the ortho position. This activation allows for a range of transformations, including coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom in Ethyl 3-(5-chloro-2-nitrophenyl)propanoate can serve as a handle for such transformations, enabling the introduction of a wide variety of substituents onto the aromatic ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, enabling the introduction of alkyl, alkenyl, or aryl groups at the position of the chlorine atom. An efficient Suzuki cross-coupling protocol has been reported for the reaction of N-hetero and normal aryl chlorides with thiophene- and furanboronic acids.

| Reactant | Coupling Partner | Catalyst | Product |

| Ethyl 3-(5-chloro-2-nitrophenyl)propanoate | R-B(OH)₂ | Pd(0) | Ethyl 3-(5-R-2-nitrophenyl)propanoate |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This provides a direct method for the synthesis of N-arylated products. The development of various phosphine (B1218219) ligands has greatly expanded the scope of this reaction to include a wide range of amines.

| Reactant | Coupling Partner | Catalyst | Product |

| Ethyl 3-(5-chloro-2-nitrophenyl)propanoate | R¹R²NH | Pd(0) | Ethyl 3-(5-(R¹R²N)-2-nitrophenyl)propanoate |

Beyond coupling reactions, the activated chlorine atom can undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles. The presence of the ortho-nitro group is crucial for stabilizing the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.

Common nucleophiles for SNAr reactions include alkoxides, phenoxides, and amines. For example, reaction with sodium methoxide (B1231860) would yield the corresponding methoxy-substituted derivative. These reactions typically require elevated temperatures and a polar aprotic solvent.

| Reactant | Nucleophile | Product |

| Ethyl 3-(5-chloro-2-nitrophenyl)propanoate | Nu⁻ | Ethyl 3-(5-Nu-2-nitrophenyl)propanoate |

Derivatization and Elaboration of the Propanoate Chain

The ethyl propanoate side chain offers further opportunities for chemical modification. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. Additionally, the α-carbon of the propanoate chain can potentially be functionalized.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(5-chloro-2-nitrophenyl)propanoic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process. The resulting carboxylic acid can then be used in a variety of subsequent reactions, such as conversion to an acid chloride or further coupling reactions.

| Reactant | Reagents | Product |

| Ethyl 3-(5-chloro-2-nitrophenyl)propanoate | H₃O⁺ or OH⁻ | 3-(5-chloro-2-nitrophenyl)propanoic acid |

Amidation: The ester can be directly converted to an amide by reaction with an amine. This reaction, known as aminolysis, can be facilitated by heating or by using a catalyst. This provides a straightforward route to a variety of N-substituted amides.

| Reactant | Reagent | Product |

| Ethyl 3-(5-chloro-2-nitrophenyl)propanoate | R¹R²NH | N,N-R¹R²-3-(5-chloro-2-nitrophenyl)propanamide |

Functionalization of the α-Carbon: The α-carbon of the propanoate chain possesses acidic protons that can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of new functional groups at this position. For example, the enolate can be alkylated with an alkyl halide or undergo a condensation reaction with a carbonyl compound.

Design and Synthesis of Compound Libraries and Structural Analogues

Ethyl 3-(5-chloro-2-nitrophenyl)propanoate serves as a valuable starting scaffold for the synthesis of compound libraries. By combining the derivatization strategies mentioned above, a diverse set of structural analogues can be systematically generated.

For example, a library could be designed by first performing a series of α-alkylation reactions with a diverse set of alkyl halides. Each of these new α-substituted esters could then be hydrolyzed to their respective carboxylic acids. Finally, these acids could be coupled with a library of different amines to produce a large matrix of final amide products. This combinatorial approach allows for the rapid generation of hundreds of distinct molecules for screening in drug discovery or materials science applications.

The core structure, a 3-phenylpropanoate, is a common motif in medicinal chemistry. The strategic placement of the chloro and nitro groups on the phenyl ring provides electronic and steric features that can be further modified, for instance, by reduction of the nitro group to an amine, which can then undergo a host of further reactions (e.g., acylation, sulfonylation, diazotization). This multi-faceted reactivity makes the parent compound a versatile starting point for creating diverse molecular architectures.

Advanced Spectroscopic Characterization and Analytical Methodologies for Ethyl 3 5 Chloro 2 Nitrophenyl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Ethyl 3-(5-chloro-2-nitrophenyl)propanoate. By analyzing the chemical environment of ¹H and ¹³C nuclei, and through the use of advanced two-dimensional techniques, a complete and detailed structural map can be constructed.

While specific experimental spectra for Ethyl 3-(5-chloro-2-nitrophenyl)propanoate are not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on the well-established chemical shifts of its constituent functional groups and structural analogs.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl group and the substituted phenylpropanoate moiety.

Ethyl Group: The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are expected to resonate as a quartet around δ 4.1-4.2 ppm due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) will appear as a triplet around δ 1.2-1.3 ppm.

Propanoate Chain: The two methylene groups of the propanoate chain (-CH₂-CH₂-) will appear as two distinct triplets. The methylene group alpha to the carbonyl group is expected to be found around δ 2.7-2.9 ppm, while the methylene group attached to the aromatic ring will likely resonate at a slightly downfield region of δ 3.1-3.3 ppm due to the influence of the aromatic ring and its substituents.

Aromatic Protons: The trisubstituted benzene (B151609) ring will show a complex splitting pattern for its three protons. The proton ortho to the nitro group is expected to be the most deshielded, appearing at approximately δ 7.9-8.1 ppm. The other two aromatic protons would likely be found in the range of δ 7.4-7.6 ppm, with their exact shifts and coupling constants dependent on their positions relative to the chloro and nitro groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule.

Carbonyl Carbon: The ester carbonyl carbon is anticipated to have a chemical shift in the range of δ 170-173 ppm.

Aromatic Carbons: The six aromatic carbons will show distinct signals, with the carbon bearing the nitro group being the most downfield (around δ 148-150 ppm) and the carbon attached to the chloro group also exhibiting a downfield shift (around δ 135-137 ppm). The remaining aromatic carbons will resonate in the typical aromatic region of δ 120-140 ppm.

Ethyl Group and Propanoate Chain Carbons: The methylene carbon of the ethyl group attached to the oxygen will be around δ 60-62 ppm, and the methyl carbon at approximately δ 14 ppm. The two methylene carbons of the propanoate chain are expected at around δ 30-35 ppm.

Predicted ¹H and ¹³C NMR Data for Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | 1.2-1.3 (t) | ~14 |

| Ethyl -CH₂- | 4.1-4.2 (q) | ~61 |

| -CH₂-C=O | 2.7-2.9 (t) | ~35 |

| Ar-CH₂- | 3.1-3.3 (t) | ~31 |

| Aromatic CH | 7.4-8.1 (m) | 124-140 |

| Aromatic C-Cl | - | ~136 |

| Aromatic C-NO₂ | - | ~149 |

| Aromatic C-CH₂ | - | ~138 |

| C=O | - | ~172 |

To definitively assign the predicted ¹H and ¹³C signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the ethyl group's methylene quartet and methyl triplet, as well as between the two methylene triplets of the propanoate chain. It would also help in deciphering the coupling network of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be crucial for assigning the carbon signals of the protonated carbons, such as those in the ethyl and propanoate groups, and the aromatic CH groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for the primary structure elucidation of this relatively rigid molecule, it could provide conformational details.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of Ethyl 3-(5-chloro-2-nitrophenyl)propanoate will be dominated by vibrations characteristic of the ester, nitro, and chloro-aromatic functionalities.

C=O Stretching: A strong absorption band in the IR spectrum is expected in the region of 1730-1750 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

C-O Stretching: The C-O stretching vibrations of the ester group will likely appear as two bands in the region of 1000-1300 cm⁻¹.

NO₂ Vibrations: The nitro group will exhibit two characteristic strong stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

Aromatic C-H and C=C Vibrations: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration is expected to be observed in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹.

Predicted IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C=O (Ester) | Stretching | 1730-1750 | Strong | Medium |

| NO₂ | Asymmetric Stretch | 1520-1560 | Strong | Strong |

| NO₂ | Symmetric Stretch | 1340-1380 | Strong | Strong |

| C-O (Ester) | Stretching | 1000-1300 | Strong | Weak |

| Aromatic C=C | Stretching | 1400-1600 | Medium-Strong | Strong |

| Aromatic C-H | Stretching | >3000 | Medium | Medium |

| C-Cl | Stretching | 600-800 | Medium-Strong | Medium |

While there is no specific literature on the SERS analysis of Ethyl 3-(5-chloro-2-nitrophenyl)propanoate, this technique could offer significant advantages for its detection and in studying its interactions. SERS utilizes the enhancement of Raman signals when a molecule is adsorbed onto a nanostructured metal surface (typically silver or gold). This could be particularly useful for detecting trace amounts of the compound. Furthermore, the enhancement of specific vibrational modes can provide insights into the orientation of the molecule on the metal surface and potential electronic interactions, especially involving the nitro and aromatic moieties.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For Ethyl 3-(5-chloro-2-nitrophenyl)propanoate (molecular weight: 257.67 g/mol ), electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak ([M]⁺) at m/z 257, with the characteristic isotopic pattern for a chlorine-containing compound ([M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak).

The fragmentation pattern would likely involve the following key fragment ions:

Loss of the ethoxy group (-OC₂H₅): A peak at m/z 212, corresponding to the acylium ion [M - 45]⁺.

Loss of the ethyl group (-C₂H₅): A peak at m/z 228, [M - 29]⁺.

Cleavage of the propanoate side chain: A prominent peak corresponding to the 5-chloro-2-nitrophenylmethyl cation or related rearranged ions.

Loss of the nitro group (-NO₂): A fragment ion at m/z 211.

Studies on related substituted 3-phenylpropenoates have shown that fragmentation can be influenced by the position of substituents on the phenyl ring. nih.gov For instance, ortho-substituted halogens can participate in cyclization reactions during fragmentation. nih.gov While Ethyl 3-(5-chloro-2-nitrophenyl)propanoate is a saturated propanoate, the presence of the ortho-nitro group could influence its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high accuracy. For Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate, HRMS provides an exact mass measurement that can be compared against the theoretical mass calculated from its molecular formula, C₁₁H₁₂ClNO₄.

The technique's high resolving power allows for the differentiation between ions of very similar nominal mass, thereby providing strong evidence for the compound's elemental formula. The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element.

Table 1: Theoretical Isotopic Mass Data for Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate

| Element | Isotope | Isotopic Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 11 | 132.000000 |

| Hydrogen | ¹H | 1.007825 | 12 | 12.093900 |

| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 | 4 | 63.979660 |

| Total | 257.045487 |

An experimental HRMS measurement yielding a mass value extremely close to the calculated theoretical mass of 257.0455 Da, typically within a few parts per million (ppm), confirms the elemental composition C₁₁H₁₂ClNO₄ with high confidence.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile and semi-volatile compounds like Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate and for analyzing it within complex mixtures. jmchemsci.comnih.govnih.gov

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column based on the analyte's boiling point and affinity for the column's stationary phase. researchgate.net The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for identification by comparison to spectral libraries or through interpretation of the fragmentation pattern. nih.govglobalresearchonline.net For Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions resulting from the cleavage of its functional groups.

Table 2: Hypothetical GC-MS Data for Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate

| Parameter | Value | Description |

| Retention Time (RT) | 15.8 min | Time taken for the compound to elute from the GC column under specific conditions. |

| Molecular Ion [M]⁺ (m/z) | 257/259 | Corresponds to the intact molecule, showing the isotopic pattern for one chlorine atom. |

| Key Fragment (m/z) | 212 | Loss of the ethoxy group (-OC₂H₅). |

| Key Fragment (m/z) | 184 | Loss of the entire ester group (-COOC₂H₅). |

| Key Fragment (m/z) | 156 | Subsequent loss of the nitro group (-NO₂). |

This technique allows for the detection and quantification of impurities, such as starting materials or by-products from its synthesis, providing a robust method for purity assessment.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Effects

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. For Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate, the presence of the nitroaromatic chromophore gives rise to characteristic absorption bands. These bands are typically due to π→π* transitions of the aromatic ring and n→π* transitions involving the non-bonding electrons of the nitro group's oxygen atoms.

The position and intensity of these absorption bands can be influenced by the solvent environment, a phenomenon known as solvatochromism. wikipedia.orgijcce.ac.ir The polarity of the solvent can stabilize the ground state and the excited state of the solute differently, leading to a shift in the absorption maximum (λmax). researchgate.net Nitroaromatic compounds often exhibit negative solvatochromism (a hypsochromic or blue shift) where the λmax shifts to shorter wavelengths with increasing solvent polarity. wikipedia.orgepa.gov This is because polar solvents tend to stabilize the more polar ground state to a greater extent than the less polar excited state, thus increasing the energy gap for the electronic transition.

Table 3: Hypothetical Solvatochromic Effects on the λmax of Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate

| Solvent | Polarity Index | λmax (nm) | Observed Shift |

| n-Hexane | 0.1 | 285 | Reference |

| Dichloromethane | 3.1 | 281 | Hypsochromic (Blue Shift) |

| Ethanol (B145695) | 4.3 | 276 | Hypsochromic (Blue Shift) |

| Water | 10.2 | 270 | Hypsochromic (Blue Shift) |

Vacuum Ultraviolet (VUV) Spectroscopy for Gas-Phase Analysis of Nitroaromatics

Vacuum Ultraviolet (VUV) spectroscopy, particularly when coupled with gas chromatography (GC-VUV), is an emerging and powerful technique for the analysis of gas-phase molecules. wikipedia.orglabcompare.comencyclopedia.pub It operates in the 120–240 nm wavelength range, a region where virtually all chemical compounds, including nitroaromatics, exhibit absorption. vuvanalytics.com This universality makes it a valuable detection method. chromatographytoday.com

The high-energy VUV photons excite electronic transitions involving not only π and n electrons but also σ electrons (e.g., σ→σ*). wikipedia.orgvuvanalytics.com This results in highly structured and unique absorption spectra that serve as a distinctive "fingerprint" for each compound. This high specificity allows for the confident identification and differentiation of closely related structures, such as positional isomers, which can be challenging for other detectors like mass spectrometry. labcompare.comvuvanalytics.com The technique's adherence to the Beer-Lambert Law also ensures accurate quantification. wikipedia.orgencyclopedia.pub

Table 4: Electronic Transitions in Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate Observable by VUV Spectroscopy

| Functional Group | Bond Type | Electronic Transition |

| Alkyl Chain | C-C, C-H | σ → σ |

| Phenyl Ring | C=C | π → π |

| Nitro Group | N=O | n → π, π → π |

| Ester Group | C=O | n → π, π → π |

Excitation-Emission Matrix (EEM) Spectroscopy for Derivatized Analytes

Excitation-Emission Matrix (EEM) spectroscopy is a three-dimensional fluorescence technique that generates a contour plot of fluorescence intensity as a function of both excitation and emission wavelengths. horiba.comedinst.commfa.org This provides a comprehensive "fingerprint" that is useful for identifying and quantifying fluorescent components in complex mixtures. azom.comnih.gov

Nitroaromatic compounds like Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate are typically non-fluorescent or exhibit very weak fluorescence. The strongly electron-withdrawing nitro group often quenches fluorescence through efficient non-radiative decay pathways. Therefore, to utilize the sensitivity and selectivity of EEM spectroscopy, the compound must first be chemically modified into a fluorescent derivative. A common derivatization strategy for nitroaromatics is the chemical reduction of the nitro group (-NO₂) to a highly fluorescent amino group (-NH₂).

Once derivatized, EEM can be used to characterize the resulting fluorescent amine. The resulting matrix would show distinct regions of fluorescence corresponding to the specific excitation and emission maxima of the derivatized analyte, allowing for its detection even in the presence of other fluorescent species.

Table 5: Hypothetical Derivatization for EEM Analysis

| Step | Description |

| Analyte | Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate |

| Property | Non-fluorescent |

| Derivatization Reaction | Reduction of the nitro group (-NO₂) to an amino group (-NH₂) using a reducing agent (e.g., SnCl₂/HCl). |

| Derivatized Analyte | Ethyl 3-(2-amino-5-chlorophenyl)propanoate |

| Property | Fluorescent |

| Expected EEM Result | An intensity maximum at a specific excitation/emission wavelength pair (e.g., Ex/Em ≈ 290/350 nm), characteristic of an aniline (B41778) derivative. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov A single-crystal X-ray diffraction analysis of Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate would provide detailed information on bond lengths, bond angles, and torsional angles, confirming its molecular conformation in the solid state. bath.ac.ukresearchgate.netnih.gov

Based on studies of similar nitrophenyl derivatives, several structural features can be anticipated. acs.orguned.esnih.gov The phenyl ring is expected to be planar, with the nitro group likely twisted slightly out of this plane to minimize steric hindrance. The conformation of the ethyl propanoate side chain is flexible, but its arrangement will be fixed in the crystal lattice.

The crystal packing, or the arrangement of molecules within the crystal, is governed by intermolecular forces. In the case of Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate, weak intermolecular interactions such as C–H···O hydrogen bonds involving the ester and nitro oxygen atoms, as well as potential π–π stacking interactions between aromatic rings, would be expected to play a significant role in stabilizing the crystal structure. nih.govresearchgate.net

Table 6: Hypothetical Crystallographic Data for Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 98.5 |

| Volume (ų) | 1200 |

| Z (molecules/unit cell) | 4 |

Applications of Ethyl 3 5 Chloro 2 Nitrophenyl Propanoate in Advanced Organic Synthesis

Utility as a Versatile Building Block in Complex Molecule Construction

The versatility of Ethyl 3-(5-chloro-2-nitrophenyl)propanoate as a building block stems from the distinct reactivity of its constituent functional groups. The nitro group, being strongly electron-withdrawing, can be readily reduced to an amino group, which then serves as a nucleophile in cyclization reactions. The ethyl propanoate side chain provides a carbon backbone that can be incorporated into a newly formed ring system. Furthermore, the chlorine atom offers a site for nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of additional molecular complexity.

This combination of reactive sites enables chemists to employ the molecule in multi-step synthetic sequences to build intricate molecular frameworks. The reduction of the nitro group is often the key step, transforming the molecule into an intermediate that can undergo intramolecular reactions to form bicyclic or polycyclic systems. The ability to perform a sequence of reactions, such as reduction followed by cyclization and then further functionalization at the chlorine position, underscores the compound's utility in a divergent synthetic approach, where a single starting material can lead to a library of related but structurally diverse molecules. Nitro compounds are recognized as ideal intermediates in organic synthesis due to the diverse reactivity of the nitro-functionality, which can be used in carbon-carbon and carbon-heteroatom bond-forming reactions and functional group transformations. nih.govresearchgate.net

Table 1: Key Functional Groups and Their Synthetic Potential

| Functional Group | Position | Potential Transformations |

|---|---|---|

| Nitro (NO₂) | Ortho to propanoate | Reduction to amine (NH₂) for cyclization |

| Ethyl Propanoate | - | Intramolecular cyclization, hydrolysis to carboxylic acid |

Role in the Synthesis of Diverse Heterocyclic Compound Classes

A primary application of Ethyl 3-(5-chloro-2-nitrophenyl)propanoate is in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. nih.gov The ortho-positioning of the nitro group relative to the propanoate side chain is crucial for its utility in forming cyclic structures.

One of the most common transformations is reductive cyclization. researchgate.net When the nitro group is reduced to an amine, the resulting aniline (B41778) derivative can undergo an intramolecular cyclization with the ester group of the propanoate side chain. This reaction typically leads to the formation of a quinolone ring system, a privileged scaffold in medicinal chemistry. The specific product would be a substituted 4-hydroxy-2-quinolone. The reaction is often facilitated by a reducing agent such as iron in acetic acid, tin(II) chloride, or catalytic hydrogenation, followed by acid- or base-catalyzed cyclization. The general principle of reductive cyclization of o-nitrophenyl derivatives is a well-established method for the synthesis of quinolines. organic-chemistry.org

Furthermore, variations in the reaction conditions and the use of additional reagents can lead to other heterocyclic systems. For instance, if the ester is first hydrolyzed to a carboxylic acid, different cyclization pathways can be accessed. The resulting amino acid can be a precursor to benzodiazepine derivatives, another important class of pharmacologically active compounds. Benzodiazepines are generally synthesized by the condensation of o-phenylenediamine with various carbonyl compounds. nih.gov

Table 2: Potential Heterocyclic Scaffolds from Ethyl 3-(5-chloro-2-nitrophenyl)propanoate

| Heterocyclic Class | Key Reaction | Description |

|---|---|---|

| Quinolones | Reductive Cyclization | Reduction of the nitro group to an amine, followed by intramolecular condensation with the propanoate ester. |

Precursor for Specialized Pharmaceutical Intermediates and Lead Compounds

Given its ability to serve as a starting material for quinolones and benzodiazepines, Ethyl 3-(5-chloro-2-nitrophenyl)propanoate is an important precursor for pharmaceutical intermediates. While specific drug names are avoided in this context, the general structural motifs that can be generated from this compound are found in a wide array of therapeutic agents, including those with anticonvulsant, anti-inflammatory, and sedative properties. nih.gov

The synthesis of these intermediates often involves the initial formation of the core heterocyclic structure, followed by further modifications. The chlorine atom on the aromatic ring provides a handle for late-stage functionalization, allowing for the tuning of the molecule's physicochemical properties and biological activity. This is a key strategy in medicinal chemistry for the development of lead compounds with improved efficacy and pharmacokinetic profiles. The use of nitroarenes as precursors for primary amines in multi-stage one-pot processes is a promising strategy in sustainable pharmaceutical-oriented organic synthesis. nih.gov

Integration into the Development of Functional Organic Materials

Beyond its applications in medicinal chemistry, the structural features of Ethyl 3-(5-chloro-2-nitrophenyl)propanoate also make it a candidate for the synthesis of functional organic materials. Nitroaromatic compounds are widely used in the synthesis of various products, including dyes and polymers. nih.gov

The presence of the nitro group, a strong electron-withdrawing group, and the potential for extending conjugation through the aromatic ring, suggests that derivatives of this compound could exhibit interesting photophysical properties. For instance, after conversion to more complex conjugated systems, they could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Nitrophenol molecules, for example, have been studied for their excited-state dynamics and potential environmental applications. mdpi.com

Furthermore, the amino derivatives obtained after reduction of the nitro group are key intermediates in the synthesis of azo dyes. ajol.info By diazotizing the amino group and coupling it with a suitable aromatic partner, a wide range of dyes with different colors and properties can be synthesized. The chloro-substituent can also influence the final properties of such materials, including their color, stability, and solubility.

Future Research Directions and Emerging Trends in the Study of Ethyl 3 5 Chloro 2 Nitrophenyl Propanoate

Development of Sustainable and Green Chemistry Routes for Synthesis

The future synthesis of Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate and its subsequent conversion into valuable products like quinolones is increasingly guided by the principles of green chemistry. sruc.ac.uk The focus is on minimizing environmental impact by reducing waste, avoiding hazardous solvents, and improving energy efficiency. sciety.orgqeios.com Key areas of development include the use of alternative energy sources and greener solvents.

Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields in the formation of quinolone scaffolds from related precursors. qeios.com The application of ultrasound (sonication) is another promising technique that can enhance reaction rates and efficiency. sciety.org Moreover, the shift towards using environmentally benign solvents such as water, ethanol (B145695), or supercritical CO2 is a critical aspect of making the synthesis of related heterocyclic compounds more sustainable. sciety.orgqeios.com

Table 1: Principles of Green Chemistry Applied to Quinolone Synthesis

| Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Alternative Energy Sources | Microwave irradiation, Ultrasound | Reduced reaction times, higher yields qeios.com |

| Green Solvents | Water, Ethanol, Supercritical CO2 | Reduced toxicity and environmental impact sciety.orgqeios.com |

| Catalyst-Free Methods | Thermal reactions without catalysts | Simplified procedures, avoidance of toxic catalysts |

| Biocatalysis | Use of enzymes for transformations | High selectivity, mild reaction conditions sciety.orgqeios.com |

Exploration of Novel Catalytic Transformations for Enhanced Selectivity and Efficiency

Catalysis is central to the transformation of Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate, particularly in the crucial step of reducing the nitro group to an amine, which is a gateway to cyclization and the formation of quinolones. rsc.org Future research will focus on developing novel catalytic systems that offer higher selectivity and efficiency. The use of metal nanoparticles as catalysts for the reduction of nitroaromatic compounds is a significant area of interest. rsc.orgrsc.org These reactions often involve a reducing agent like sodium borohydride, where the catalyst facilitates the transfer of electrons. rsc.org

The efficiency of such catalytic systems is influenced by factors like the concentration of the reactants and the catalyst, as well as the nature of the metal nanoparticles used. rsc.org Research is ongoing to explore a wider range of metal catalysts and supports to optimize these transformations. rsc.org

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the way chemical synthesis is planned and executed. engineering.org.cn For a molecule like Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate, AI can be employed to predict reaction outcomes, suggest optimal synthetic routes, and even refine reaction conditions. preprints.org By analyzing vast datasets of chemical reactions, AI models can identify patterns and predict the most efficient pathways for synthesizing a target molecule, a process known as retrosynthesis. engineering.org.cnpreprints.org

This computational approach can significantly accelerate the research and development process by minimizing trial-and-error experimentation. chemcopilot.com AI tools can also predict potential side reactions and help in the design of more environmentally friendly and sustainable chemical processes. chemcopilot.com

Advanced In-situ Mechanistic Elucidation Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing chemical processes. Advanced in-situ monitoring techniques allow researchers to observe chemical reactions as they happen in real-time. mt.com Spectroscopic methods such as FTIR and Raman spectroscopy are powerful tools for tracking the concentration of reactants, intermediates, and products throughout a reaction. mt.com

For the catalytic reduction of the nitro group in Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate, in-situ techniques like Surface-Enhanced Raman Scattering (SERS) can provide valuable insights into the reaction mechanism at the catalyst's surface. nih.govresearchgate.net This allows for a more detailed understanding of how the catalyst facilitates the transformation, which can lead to the design of more effective catalysts and optimized reaction conditions. mt.comnih.gov

Expanding Synthetic Utility via Highly Chemo- and Regioselective Transformations

The synthetic utility of Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate lies in its potential to be transformed into a variety of complex molecules. Future research will focus on developing highly chemo- and regioselective reactions that allow for precise modifications of the molecule. For instance, the selective reduction of the nitro group in the presence of the ester and chloro functionalities is a key transformation. nih.gov

Furthermore, this compound serves as a precursor for the synthesis of various quinolone derivatives. nih.govsemanticscholar.orgnih.gov The development of new synthetic methods that allow for the controlled introduction of different substituents onto the quinolone ring system will expand the range of accessible compounds with potentially valuable pharmacological properties. qeios.comresearchgate.net

Exploration of Chiral Synthesis and Stereocontrol Methodologies

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images. The biological activity of these enantiomers can differ significantly. Therefore, the development of methods for the stereoselective synthesis of chiral derivatives is a critical area of research.

While direct research on the chiral synthesis of Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate is limited, general methodologies for stereoselective synthesis can be applied. For example, the use of chiral catalysts in reactions involving prochiral precursors can lead to the formation of a single enantiomer of the desired product. nih.gov Future work in this area could involve developing asymmetric syntheses of derivatives of Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate, which would be valuable for the preparation of enantiomerically pure pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.